molecular formula C9H9NO4 B1268029 Methyl 2-(2-nitrophenyl)acetate CAS No. 30095-98-8

Methyl 2-(2-nitrophenyl)acetate

Cat. No.: B1268029
CAS No.: 30095-98-8
M. Wt: 195.17 g/mol
InChI Key: SWMFAAPTSMVULA-UHFFFAOYSA-N
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Description

Methyl 2-(2-nitrophenyl)acetate is an organic compound with the molecular formula C9H9NO4. It is a nitroaromatic ester, characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-nitrophenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Reduction: 2-Aminophenylacetic acid.

    Substitution: Various substituted phenylacetic acid derivatives.

    Hydrolysis: 2-Nitrophenylacetic acid.

Scientific Research Applications

Organic Synthesis

Methyl 2-(2-nitrophenyl)acetate is recognized as a key building block in organic synthesis. Its structure allows for the efficient creation of complex organic molecules. The nitrophenyl group provides sites for further chemical modifications, making it a valuable intermediate in synthesizing various compounds.

Case Study: Synthesis of Aminophenyl Derivatives

A notable application involves the hydrogenation of this compound to produce methyl 2-aminophenylacetate. This transformation showcases the compound's utility in generating amine derivatives, which are crucial in pharmaceuticals and agrochemicals. The reaction conditions typically involve palladium on carbon as a catalyst under hydrogen atmosphere, yielding high conversion rates .

Pharmaceutical Development

In pharmaceutical research, this compound serves as an important intermediate for developing new drugs. Its derivatives have been investigated for their potential as inhibitors of key biological pathways.

Example: PqsD Inhibitors

Research has identified that derivatives based on the (2-nitrophenyl)methanol scaffold, including those derived from this compound, exhibit promising activity against Pseudomonas aeruginosa by inhibiting the PqsD enzyme involved in virulence factor production. These compounds demonstrated anti-biofilm activity, suggesting their potential in treating infections caused by this pathogen .

Analytical Chemistry

This compound is also utilized as a standard compound in analytical chemistry. Its well-defined structure allows for accurate calibration in various analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Application: Standardization in HPLC

In HPLC analysis, this compound serves as a reference standard to quantify other compounds within complex mixtures. This application is critical for ensuring the accuracy and reliability of analytical results across diverse chemical analyses .

Material Science

The compound finds applications in material science, particularly in developing specialty chemicals and innovative materials such as coatings and adhesives. Its unique chemical properties contribute to enhanced performance characteristics in these applications.

Development of Specialty Coatings

Research indicates that incorporating this compound into polymer formulations can improve adhesion properties and durability, making it suitable for high-performance coatings used in various industrial applications .

Environmental Studies

This compound is employed in environmental studies aimed at assessing the impact of chemical processes on ecosystems. Its behavior and degradation pathways are investigated to understand its environmental fate.

Study: Degradation Pathways

Studies have shown that the degradation of this compound under various environmental conditions can provide insights into its persistence and potential ecological effects. Such research is essential for evaluating the safety and environmental impact of chemicals used in industry .

Summary Table of Applications

Application AreaDescription
Organic SynthesisBuilding block for complex organic molecules; used to synthesize aminophenyl derivatives
Pharmaceutical DevelopmentIntermediate for drug development; potential inhibitors of bacterial enzymes
Analytical ChemistryStandard compound for calibration in HPLC and GC analyses
Material ScienceEnhances properties of coatings and adhesives; used in specialty chemical formulations
Environmental StudiesInvestigates degradation pathways to assess environmental impact

Mechanism of Action

The mechanism of action of methyl 2-(2-nitrophenyl)acetate largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(2-nitrophenyl)acetate is unique due to the ortho position of the nitro group, which can influence the reactivity and steric interactions in chemical reactions. This positional difference can lead to variations in reaction pathways and product distributions compared to its para or meta counterparts .

Biological Activity

Methyl 2-(2-nitrophenyl)acetate (C9H9NO4) is a nitroaromatic compound characterized by a nitro group attached to a phenyl ring, which is further connected to an acetate group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique biological activities and potential applications.

Chemical Structure and Properties

This compound features a molecular structure that includes:

  • Nitro Group : Enhances reactivity and biological activity.
  • Acetate Moiety : Facilitates esterification reactions and hydrolysis.

The compound's structure can be depicted as follows:

Methyl 2 2 nitrophenyl acetate C9H9NO4 \text{Methyl 2 2 nitrophenyl acetate}\quad \text{ C9H9NO4 }

The biological activity of this compound is primarily influenced by its ability to undergo various chemical transformations, including reduction and hydrolysis. The nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes and receptors. Additionally, the ester bond can be hydrolyzed under acidic or basic conditions, releasing 2-nitrophenylacetic acid and methanol, which may exhibit distinct biological properties.

Enzyme Inhibition Studies

Recent research has highlighted the potential of this compound as an inhibitor of specific enzymes. For instance, studies on derivatives of this compound have shown promising results in inhibiting PqsD, a key enzyme involved in the biosynthesis of signaling molecules in Pseudomonas aeruginosa. This inhibition can disrupt bacterial communication and biofilm formation, making it a potential candidate for anti-infective therapies .

Case Studies

  • Inhibition of PqsD : A study evaluated the structure-activity relationship (SAR) of (2-nitrophenyl)methanol derivatives, revealing that modifications to the nitrophenyl moiety significantly enhanced inhibitory activity against PqsD. The most effective compounds displayed a strong binding affinity and anti-biofilm activity .
  • Reduction Reactions : this compound was subjected to Bechamp reduction, leading to the formation of methyl 2-(2-aminophenyl)acetate. This transformation not only demonstrates the compound's reactivity but also suggests that its derivatives may possess different biological activities due to the introduction of amino groups .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
Methyl 2-(4-nitrophenyl)acetateNitro at para positionDifferent reactivity compared to ortho
Ethyl 2-(2-nitrophenyl)acetateEthyl esterSimilar biological pathways
Methyl 2-(2-aminophenyl)acetateAmino group instead of nitroPotentially different pharmacological effects

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(2-nitrophenyl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves nucleophilic substitution or esterification. For example, sodium hydride (NaH) in DMF can mediate the reaction of methyl acetoacetate derivatives with 2-nitrobenzyl halides, achieving yields >85% under inert conditions . Key parameters include temperature control (0–25°C), stoichiometric ratios (e.g., 1.2:1 halide:precursor), and solvent polarity to stabilize intermediates. Purification via flash chromatography (silica gel, hexane/ethyl acetate) is standard .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm ester and nitro group positions (e.g., δ ~3.7 ppm for methoxy, δ ~8.0–8.5 ppm for aromatic protons) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+Na]+^+ at m/z 237.1001 ).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethyl acetate. Limited solubility in water requires use of co-solvents (e.g., 10% DMSO in PBS for biological assays) .
  • Stability : Store at –20°C under nitrogen to prevent ester hydrolysis. Monitor degradation via TLC (Rf ~0.4 in hexane/EtOAc 3:1) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-nitrophenyl group influence reactivity in downstream transformations?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, enhancing electrophilicity at the ester carbonyl. This facilitates nucleophilic attacks (e.g., aminolysis or hydrolysis) but may sterically hinder bulkier nucleophiles. Kinetic studies using glycine ethyl ester show kNH2k_{\text{NH}_2} values of ~1.1–22.6 M1^{-1}s1^{-1}, depending on substituents . Computational modeling (DFT) can predict transition states and regioselectivity .

Q. What strategies resolve contradictions in kinetic data for hydrolysis vs. aminolysis of this ester?

  • Methodological Answer : Use pH-controlled experiments to decouple mechanisms:

  • Hydrolysis : Dominant under alkaline conditions (pH >10), following pseudo-first-order kinetics. Monitor via UV-Vis (405 nm for p-nitrophenol release) .
  • Aminolysis : Favored near neutral pH (6–8) with excess amine. Compare kobsk_{\text{obs}} values across substrates to identify rate-limiting steps (e.g., nucleophile vs. leaving group effects) .

Q. How can stereochemical outcomes be controlled when synthesizing derivatives of this compound?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis are critical. For example:

  • BF3_3-Et2 _2O-mediated cyclization : Achieves diastereomeric ratios >4:1 in fused ring systems by templating transition states .
  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze enantiomers, yielding >90% enantiomeric excess .

Q. What troubleshooting approaches address low yields in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Intermediate characterization : Use in-situ IR to detect unstable intermediates (e.g., enolates at ~1650 cm1 ^{-1}) .
  • Byproduct analysis : GC-MS to identify side products (e.g., de-nitrated analogs) and adjust protecting groups .
  • Scale-up adjustments : Replace batch reactors with flow chemistry to improve heat/mass transfer in exothermic steps .

Properties

IUPAC Name

methyl 2-(2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMFAAPTSMVULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334360
Record name methyl 2-(2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30095-98-8
Record name methyl 2-(2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-nitrophenyl)acetate
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Synthesis routes and methods I

Procedure details

A round bottom flask with magnetic stirrer was charged with (2-nitro-phenyl)-acetic acid (10.0 g, 55.0 mmol) and methanol (70 mL) under an argon atmosphere. To the resulting yellow solution at room temperature was added thionyl chloride (12.1 mL, 166 mmol) dropwise via addition funnel (Note: Reaction is very exothermic). The resulting reaction mixture was stirred at room temperature for 12-18 hours and concentrated in vacuo to afford 13.3 g of crude (2-nitro-phenyl)-acetic acid methyl ester as an orange oil. This material was used directly in subsequent reactions.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 2-nitrophenylacetic acid (300 g, 1.66 mol) and sulfuric acid (d=1.84 g/ml, 6 ml) in methanol (61) was heated under reflux for 21 h. The solvent was removed in vacuo and the residue dissolved in dichloromethane (21). The dichloromethane solution was then washed with saturated aqueous sodium carbonate solution (600 ml), brine (500 ml), dried (MgSO4), filtered and then evaporated in vacuo.
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Synthesis routes and methods IV

Procedure details

To a solution of 2-nitrophenylacetic acid (2.00 kg) in methanol (4 l) at room temperature is added concentrated sulfuric acid (71.0 ml) all at once. The solution is stirred and refluxed for 6 hours, then allowed to stand at room temperature overnight. After cooling in an ice bath to 7°, the solution is adjusted to pH 8 by the addition of concentrated ammonium hydroxide (150 ml), keeping the temperature below 10°. The solution is concentrated in vacuo to a volume of 2 l and is then admixed with dichloromethane (2.5 l). The combined solution is washed with water (2×500 ml) and brine (500 ml), dried over anhydrous magnesium sulfate, and evaporated to yield crude product which is distilled to give methyl 2-nitrophenylacetate, b.p. 116°-131° (0.2 mm Hg).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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